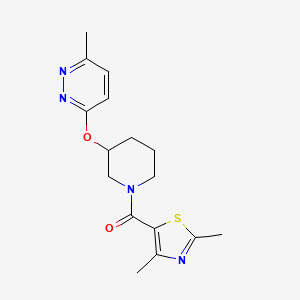

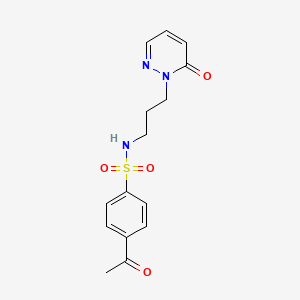

![molecular formula C16H12N4O4S B2516880 3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-73-6](/img/structure/B2516880.png)

3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

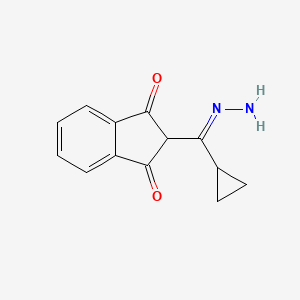

The compound 3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of benzamide with a thiadiazole ring and a nitrophenyl group. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, particularly as anticancer agents. The presence of the thiadiazole scaffold and benzamide groups is associated with significant biological properties, as seen in the synthesis of Schiff's bases containing these moieties .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a similar process that could be applied to the synthesis of this compound . The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction techniques and density functional theory (DFT) calculations. For example, a 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate was found to have nearly coplanar rings due to intramolecular hydrogen bonding, which could suggest a similar planarity in the this compound molecule . The crystal structure and molecular geometry of these compounds are crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be quite varied. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, undergoes ring opening to produce a thioketene intermediate that can react with nucleophiles to form various heterocyclic structures . This suggests that the this compound could also participate in similar nucleophilic reactions, potentially leading to the formation of new compounds with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiadiazole rings are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, which provides insights into the chemical reactivity of the molecule . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to estimate the chemical reactivity of the molecule . The antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test, which may also be relevant for the compound .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets and cause significant changes . These interactions often involve the formation of bonds between the compound and its target, which can alter the target’s function and lead to various downstream effects.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide may also influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4S/c1-24-13-7-3-4-10(9-13)14(21)17-16-19-18-15(25-16)11-5-2-6-12(8-11)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMCFVLOQIBVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

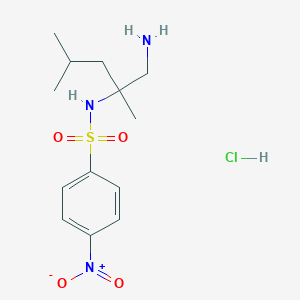

![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)

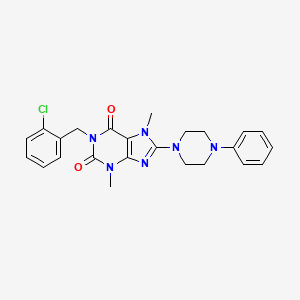

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)

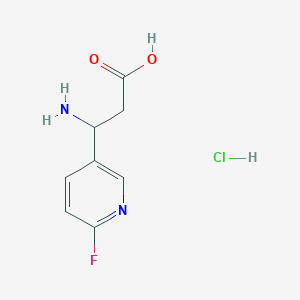

![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)